(2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of dichloro and trifluoromethyl groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 6,8-dichloro-2H-chromene-3-carboxylic acid with 3-(trifluoromethyl)aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the imino group.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of chromene-3,4-dione derivatives.
Reduction: Formation of 2-amino-chromene derivatives.
Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses. The presence of dichloro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
- (2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
- (2Z)-2-[(2-Methylphenyl)imino]-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
Uniqueness
The uniqueness of (2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichloro and trifluoromethyl groups enhances its stability, lipophilicity, and binding affinity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6,8-dichloro-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N2O2/c18-10-4-8-5-12(15(23)25)16(26-14(8)13(19)7-10)24-11-3-1-2-9(6-11)17(20,21)22/h1-7H,(H2,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGHXKUQAFOMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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